5'-Tosyladenosina

Descripción general

Descripción

Synthesis Analysis

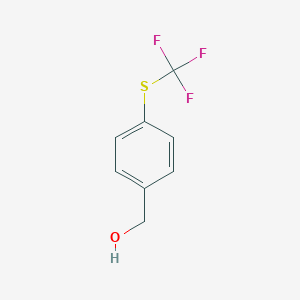

5'-Tosyladenosine is synthesized through the reaction of adenosine with tosyl chloride or sodium p-toluenesulfinate, leading to the selective tosylation of the 5' hydroxyl group. This modification facilitates further chemical transformations not possible with the parent nucleoside. An example of its utility is demonstrated in the partial synthesis of Vitamin B12 coenzyme analogues, where 5'-tosyladenosine serves as a precursor in cobalt-carbon bond formation processes (Smith et al., 1962).

Molecular Structure Analysis

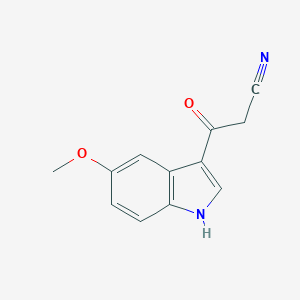

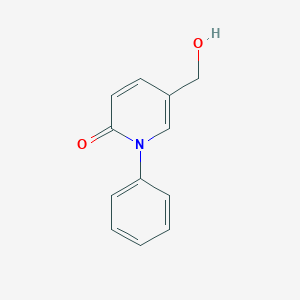

The introduction of the tosyl group at the 5' position of adenosine significantly alters the molecular structure and, consequently, the reactivity and interaction capabilities of the molecule. The structure of 5'-Tosyladenosine has been characterized in detail through various spectroscopic and crystallographic techniques. These studies highlight the importance of the tosyl group in facilitating interactions and reactions that are otherwise not feasible with unmodified adenosine.

Chemical Reactions and Properties

5'-Tosyladenosine participates in a variety of chemical reactions, leveraging the tosyl group's reactivity. This includes nucleophilic substitutions and serves as a stepping stone for further derivatization into more complex molecules. Its chemical properties are pivotal in the synthesis of coenzyme analogues and in studies aiming to elucidate the mechanisms of enzymatic reactions involving adenosine derivatives.

Physical Properties Analysis

The modification of adenosine to form 5'-Tosyladenosine impacts its physical properties, such as solubility, melting point, and stability. These changes are crucial for its application in synthetic chemistry, as they can influence the conditions under which 5'-Tosyladenosine can be used and stored. Understanding these properties is essential for designing experiments and processes that involve this compound.

Chemical Properties Analysis

The chemical properties of 5'-Tosyladenosine, including its reactivity, stability under various conditions, and interactions with other molecules, are central to its applications in synthetic and medicinal chemistry. The tosyl group significantly expands the chemical versatility of adenosine, making 5'-Tosyladenosine a valuable intermediate in the synthesis of numerous nucleoside analogues and biomolecules.

- (Smith et al., 1962)

- (Bandara & Bernofsky, 1990)

Aplicaciones Científicas De Investigación

Síntesis de S-adenosilmetionina

Los derivados de 5’-O-tosyladenosina se utilizan para la síntesis de S-adenosilmetionina . La S-adenosilmetionina es un cosustrato común involucrado en las transferencias de grupos metilo, la transulfuración y la aminopropilación. Es un compuesto importante en el cuerpo y juega un papel en el sistema inmunitario, mantiene las membranas celulares y ayuda a producir y descomponer productos químicos del cerebro, como la serotonina, la melatonina y la dopamina.

Síntesis de coenzima 5’-desoxiadenosildi metilbenzimidazolileobamida

Los derivados de 5’-O-tosyladenosina también se utilizan en la síntesis de coenzima 5’-desoxiadenosildi metilbenzimidazolileobamida . Este compuesto es parte de la familia de la vitamina B12 y juega un papel crucial en el funcionamiento normal del cerebro y el sistema nervioso, y la formación de sangre.

Reacciones de sustitución nucleófila

Se han descrito reacciones de acilación y sustitución nucleófila en una serie de derivados de 5′-O-tosyladenosina . Estas reacciones son fundamentales en química orgánica, con amplias aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales.

Mecanismo De Acción

Target of Action

5’-Tosyladenosine is a derivative of adenosine, which is known to interact with adenosine receptors . Adenosine receptors are a family of G protein-coupled receptors that are widely distributed throughout the body and play crucial roles in numerous cellular signaling pathways . They are classified into four subtypes: A1, A2A, A2B, and A3 .

Mode of Action

It is known that adenosine and its derivatives can bind to adenosine receptors, triggering a cascade of intracellular events . For instance, the A2A receptor is largely responsible for the anti-inflammatory effects of adenosine and defense against excess cholesterol accumulation .

Biochemical Pathways

For example, adenosine is a crucial component of the tyrosine metabolism pathway , which is involved in the synthesis of various essential compounds in the body, such as tocopherols, plastoquinone, and ubiquinone .

Pharmacokinetics

It is known that the compound is soluble in water and methanol , which could potentially influence its absorption and distribution in the body.

Result of Action

Adenosine and its derivatives are known to have cardioprotective properties, including the ability to improve cholesterol homeostasis, impact platelet aggregation, and inhibit the inflammatory response .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Propiedades

IUPAC Name |

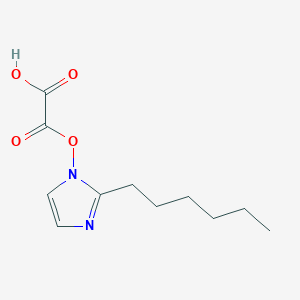

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-6-11-13(23)14(24)17(28-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXLRAROZXYOHH-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276457 | |

| Record name | Adenosine, 5′-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5135-30-8 | |

| Record name | Adenosine, 5′-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5135-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, 5′-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(toluene-4-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

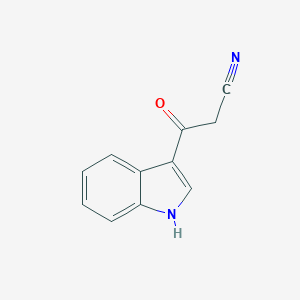

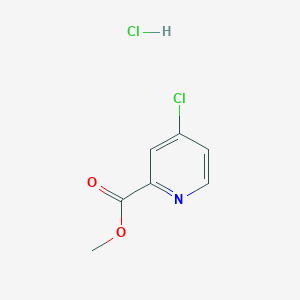

![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)